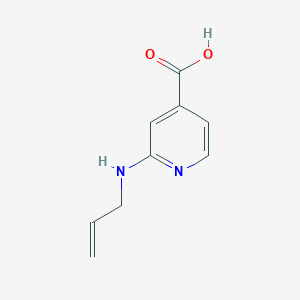

2-(Allylamino)isonicotinic acid

説明

2-(Allylamino)isonicotinic acid (2-AINA) is a compound consisting of an allylamino group, an isonicotinic acid group, and a carboxylic acid group. It is a structural analog of nicotinic acid and is used in scientific research as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol. 2-AINA is also known to have a variety of biochemical and physiological effects.

科学的研究の応用

Plant Immunity Activation

2-(Allylamino)isonicotinic acid: is part of a family of compounds that can be used to activate or prime plant defense mechanisms. Unlike direct biocidal agrochemicals, these compounds stimulate the plant’s endogenous immunity to combat pathogenic invasions . This approach is particularly valuable in sustainable agriculture, where the goal is to reduce reliance on pesticides that can have negative environmental impacts.

Synthetic Chemical Inducers

As synthetic chemical inducers, compounds like 2-(Allylamino)isonicotinic acid can bolster plant defenses without directly affecting pathogens . This method is crucial for developing new agricultural chemicals that can induce resistance in plants against a variety of diseases, potentially leading to crops that require fewer chemical treatments.

Cancer Research

In the realm of cancer research, derivatives of isonicotinic acid, which include 2-(Allylamino)isonicotinic acid , are being explored for their potential to target cell death pathways such as apoptosis and autophagy . These pathways are critical in the development of cancer, and compounds that can influence them may contribute to the creation of new anticancer therapies.

Disease Resistance in Plants

2-(Allylamino)isonicotinic acid: and its derivatives have been shown to induce resistance in plants against various diseases. For instance, similar compounds have been used to protect plants against rust disease caused by Uromyces appendiculatus . This application is significant for protecting crops against common agricultural pathogens.

作用機序

Target of Action

2-(Allylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives have been found to target enzymes such as Catalase-peroxidase and Enoyl- [acyl-carrier-protein] reductase [NADH] . These enzymes play crucial roles in bacterial metabolism, making them potential targets for antibacterial drugs .

Mode of Action

It’s structural analog, isoniazid, is known to be activated by the bacterial enzymeCatalase-peroxidase to form a hypothetical isonicotinoyl anion or radical . This activated form of the drug can then interact with its targets, leading to inhibition of bacterial growth .

Biochemical Pathways

Amino acids, which include isonicotinic acid derivatives, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

Isoniazid, a related compound, has been found to have variable clearance and half-life, which can significantly affect the necessary dose of the drug .

Result of Action

Isoniazid, a related compound, has been found to kill mycobacterium by maintaining a critical concentration of the drug inside the mycobacterium over a critical period of time .

特性

IUPAC Name |

2-(prop-2-enylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUOZGHUJOVULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

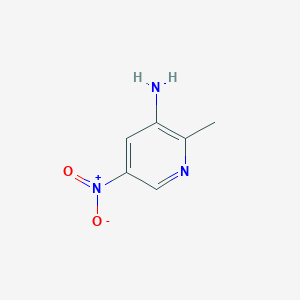

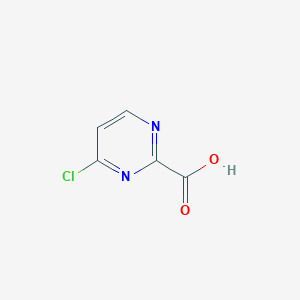

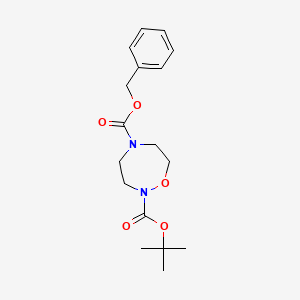

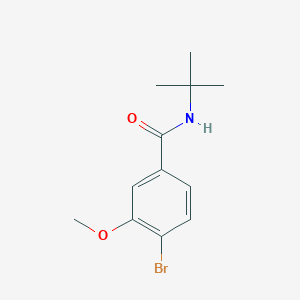

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

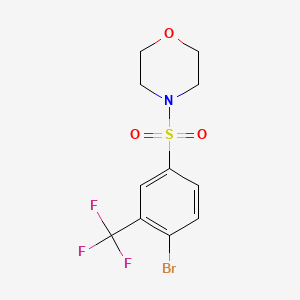

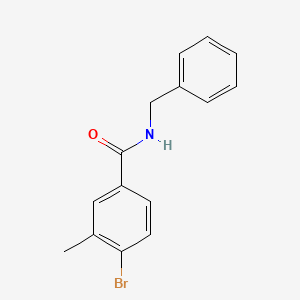

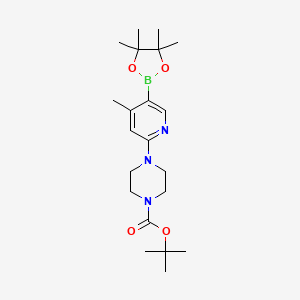

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)

![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)

![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)